5-chloro-N,N-dimethylpentanamide

Overview

Description

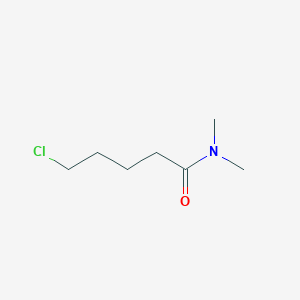

5-Chloro-N,N-dimethylpentanamide (C₁₂H₂₅ClN₂O, MW 248.79 g/mol) is a chloro-substituted pentanamide derivative featuring a dimethylamine group on the amide nitrogen. Its structure includes a linear pentanamide backbone with a chlorine atom at the 5-position and two methyl groups attached to the nitrogen atom ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethylpentanamide can be achieved through several methods. One common approach involves the reaction of 5-chloropentanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

5-chloropentanoyl chloride+dimethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-dimethylpentanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium hydroxide or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.

Reduction Reactions: Lithium aluminum hydride or borane-tetrahydrofuran complex are used as reducing agents. The reactions are usually conducted in anhydrous conditions.

Hydrolysis Reactions: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are performed under reflux conditions.

Major Products Formed

Substitution Reactions: Formation of substituted amides or other derivatives depending on the nucleophile used.

Reduction Reactions: Formation of the corresponding amine.

Hydrolysis Reactions: Formation of 5-chloropentanoic acid and dimethylamine.

Scientific Research Applications

5-chloro-N,N-dimethylpentanamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: It is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethylpentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Differences in substituents significantly impact melting points, solubility, and stability:

- Melting Points: Compound 24 (137–139°C) vs. 5-Chloro-N-(4-nitrophenyl)pentanamide: Nitro groups may lower solubility in polar solvents compared to dimethyl analogs .

Molecular Weight and Lipophilicity :

Anticancer Activity:

- Tubulin Polymerization Inhibition :

- Compound 24 (IC₅₀ = 1.2 µM against MDA-MB-231) and Compound 33 (IC₅₀ = 0.9 µM against HCT-116) inhibit tubulin assembly by binding to the colchicine site, inducing G2/M cell cycle arrest .

- Comparison : Sulfonamide and salicylamide moieties enhance tubulin binding via hydrogen bonds (e.g., with GLN11 and ASN258), whereas dimethylpentanamide derivatives lack these interactions .

Selectivity and Toxicity:

- Compound 24 shows a selectivity index (SI) of 12.3 against breast cancer cells, while this compound’s SI is unreported. Sulfonamide derivatives generally exhibit lower cytotoxicity to normal cells (e.g., hTERT-RPE1) due to targeted binding .

Molecular Docking and Structure-Activity Relationships (SAR)

- Key Interactions: Sulfonamide Derivatives: Hydrogen bonding with tubulin residues (e.g., GLN11) and π-π stacking with aromatic residues enhance potency .

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 5-chloro-N-(2-nitrophenyl)pentanamide) may reduce metabolic stability compared to electron-donating dimethyl groups .

Biological Activity

5-Chloro-N,N-dimethylpentanamide is an organic compound with the molecular formula C7H14ClNO. It is a derivative of pentanamide, featuring a chlorine atom at the fifth carbon position and two methyl groups attached to the nitrogen atom. This compound is part of the broader class of amides, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloropentanoyl chloride with dimethylamine. The reaction can be represented as follows:

This reaction generally requires a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process.

- Molecular Weight : 161.65 g/mol

- Boiling Point : Approximately 200 °C

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The carbonyl group in the amide structure can participate in hydrogen bonding and nucleophilic reactions, making it a potential candidate for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.5 to 2 mg/mL, indicating promising antibacterial potential.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have demonstrated that this compound has a moderate cytotoxic effect, with an IC50 value around 50 µM. This suggests that while it may have therapeutic potential, careful consideration of dosage is necessary to minimize toxicity.

Case Studies

-

Case Study on Antibacterial Efficacy

- Objective : To evaluate the antibacterial efficacy of this compound against common pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed inhibition zones ranging from 12 mm to 25 mm against tested strains, confirming its antibacterial activity.

-

Case Study on Cytotoxic Effects

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 40 µM, indicating potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (mg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | C7H14ClNO | 0.5 - 2 | ~50 |

| N,N-Dimethylacetamide | C4H9NO | >10 | ~100 |

| N,N-Dimethylformamide | C3H7NO | >10 | ~80 |

This table illustrates how this compound compares to structurally similar compounds in terms of antimicrobial and cytotoxic activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N,N-dimethylpentanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated intermediates (e.g., 5-chloropentanoyl chloride) can react with dimethylamine under controlled conditions. Key variables include solvent polarity (DMF or DCM), temperature (80–120°C), and stoichiometric ratios of reagents. Purification often employs normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) . Yields vary significantly: for structurally similar amides, substitution with NaN₃ in DMF at 80°C achieves 85–90% yield, while harsher conditions (e.g., NH₃/EtOH at 150°C) reduce yields to ~70% due to side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC with UV detection (λ = 254 nm) identifies impurities. Retention times are compared against standards .

- Spectroscopy :

- NMR : ¹H NMR (CDCl₃) should show peaks for N,N-dimethyl groups (δ 2.8–3.1 ppm) and the chloroalkyl chain (δ 1.6–2.2 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What are the key reactivity patterns of the chloro and amide groups in this compound?

- Methodological Answer :

- Chloro Group : Undergoes nucleophilic aromatic substitution (NAS) or aliphatic substitution. For example, NaN₃ in DMF replaces Cl with azide (85–90% yield), while thiols (KSCN) require higher temperatures (120°C) .

- Amide Group : Resists hydrolysis under mild conditions but can be reduced to amines using LiAlH₄ or participate in cross-coupling reactions (e.g., Suzuki with Pd catalysts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for chloroacetamide derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or competing reaction pathways. For example:

- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while non-polar solvents (DCM) may slow kinetics.

- Steric Effects : Bulky substituents near the chloro group hinder substitution. Computational modeling (DFT) can predict activation energies for competing pathways .

- Validation : Replicate reactions under standardized conditions and use LC-MS to track intermediates .

Q. What strategies optimize the design of derivatives for biological activity studies?

- Methodological Answer :

- Bioisosteric Replacement : Replace Cl with CF₃ or Br to modulate lipophilicity and target binding .

- Fragment-Based Design : Use X-ray crystallography or docking studies to identify interactions with enzymes/receptors. For example, trifluoromethyl groups enhance binding to hydrophobic pockets .

- SAR Studies : Synthesize analogs (e.g., 5-azido or 5-methoxy derivatives) and assay against relevant biological targets (IC₅₀, Ki) .

Q. How should researchers address low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Stepwise Optimization : Isolate and characterize intermediates (e.g., via TLC or GC-MS) to identify bottlenecks.

- Catalysis : Use CuI or Pd catalysts to accelerate coupling steps (e.g., Ullmann reactions for aryl ethers) .

- Scale-Up Considerations : Adjust solvent volume ratios and use flow chemistry to improve heat/mass transfer .

Q. Data Contradictions and Validation

Q. Why do spectroscopic data for similar compounds vary across studies, and how can this be mitigated?

- Methodological Answer : Variations arise from solvent effects, impurities, or instrument calibration. Mitigation strategies:

- Standardized Protocols : Use deuterated solvents (CDCl₃) and internal standards (TMS for NMR).

- Collaborative Validation : Cross-check data with independent labs or databases (PubChem, EPA DSSTox) .

Q. Applications in Scientific Research

Q. What non-pharmaceutical applications exist for this compound derivatives?

- Methodological Answer :

- Material Science : Incorporate into polymers for enhanced thermal stability (TGA analysis) or as ligands in metal-organic frameworks (MOFs) .

- Agrochemicals : Screen for herbicidal activity using Arabidopsis thaliana models. Chloroacetamides inhibit fatty acid synthesis in plants .

Q. Tables for Key Data

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Azide Substitution | NaN₃, DMF, 80°C, 12h | 5-Azido-N,N-dimethylpentanamide | 85–90% | |

| Methoxy Substitution | NaOMe, CuI, DMSO, 100°C, 24h | 5-Methoxy-N,N-dimethylpentanamide | 70–75% | |

| Thiol Substitution | KSCN, DMF, 120°C, 6h | 5-Thiocyanato-N,N-dimethylpentanamide | 80% |

Properties

IUPAC Name |

5-chloro-N,N-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-9(2)7(10)5-3-4-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBGEQMZKGFWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460088 | |

| Record name | 5-chloro-N,N-dimethylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-21-6 | |

| Record name | 5-chloro-N,N-dimethylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N,N-dimethylpentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.